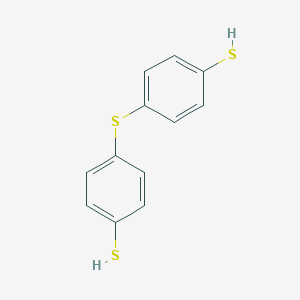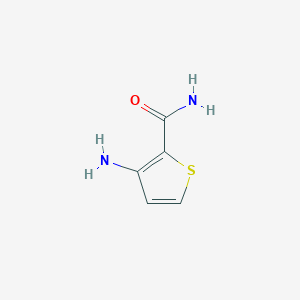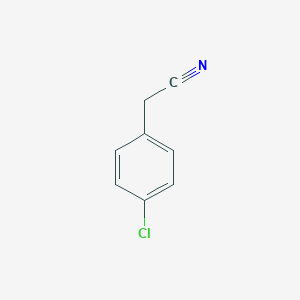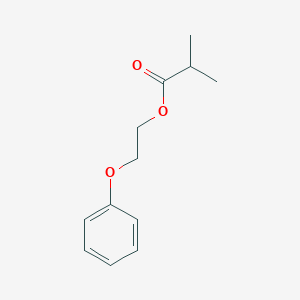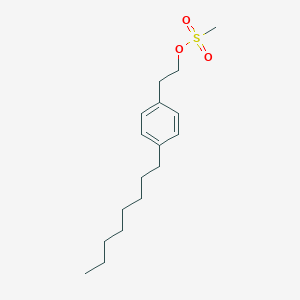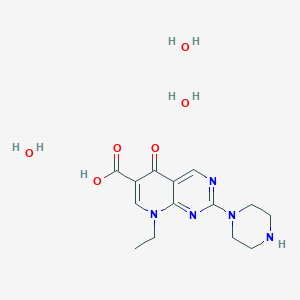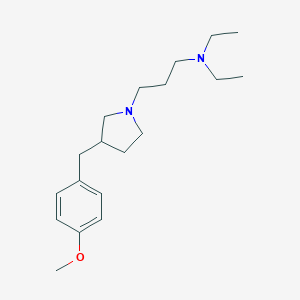
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition that affects a significant number of women, and it is characterized by a lack of sexual desire and a lack of interest in sexual activity. Flibanserin is a non-hormonal drug that works by targeting the brain's neurotransmitters to increase sexual desire and improve sexual function.
作用機序
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine works by targeting the brain's neurotransmitters, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire and improvement in sexual function seen with N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use.
生化学的および生理学的効果
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. It also decreases the levels of serotonin, which is a neurotransmitter that can inhibit sexual desire and arousal. N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been shown to have a positive effect on the hypothalamic-pituitary-gonadal axis, which is responsible for regulating sexual function.
実験室実験の利点と制限
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it a safer alternative to hormonal therapies. It also has a well-defined mechanism of action, which makes it easier to study. However, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. It also has a narrow therapeutic window, which means that it can be difficult to determine the optimal dosage for use in lab experiments.
将来の方向性
There are several future directions for research on N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine. One area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in men with sexual dysfunction. Another area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in combination with other drugs to improve sexual function. Additionally, there is a need for more research on the long-term effects of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use and its safety profile.
合成法
The synthesis of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine involves several steps. The first step is the synthesis of 4-methoxybenzyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-methoxybenzylamine. The next step involves the reaction of N,N-diethyl-4-methoxybenzylamine with 3-chloro-1-(3-pyrrolidin-1-yl)propan-1-one to form N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine.
科学的研究の応用
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been extensively studied in clinical trials to determine its efficacy in treating HSDD in women. The results of these trials have shown that N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine can significantly improve sexual desire and sexual function in women with HSDD. In addition to its use in treating HSDD, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been studied for its potential use in treating other conditions such as depression and anxiety.
特性
CAS番号 |
150627-13-7 |
|---|---|
製品名 |
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine |
分子式 |
C19H32N2O |
分子量 |
304.5 g/mol |
IUPAC名 |
N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |
InChIキー |
ZIMJXOLOTWNYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
正規SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
同義語 |
CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



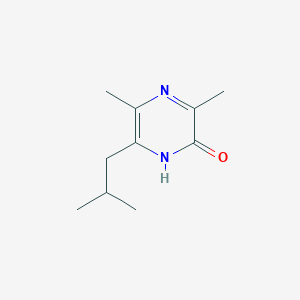
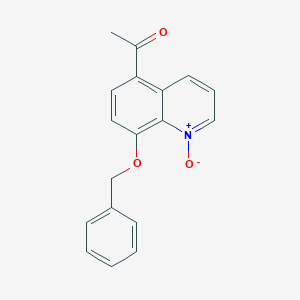
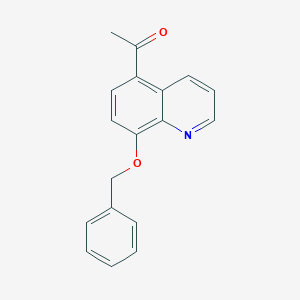
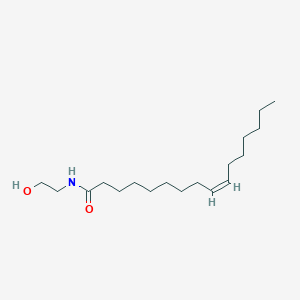
![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
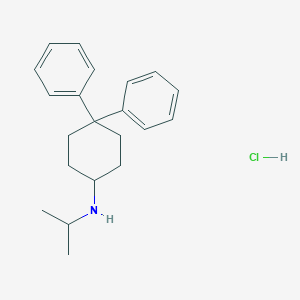
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
